2-chloro-6-fluoropyrazine

Catalog No.
S6494463
CAS No.
33873-10-8
M.F
C4H2ClFN2
M. Wt
132.5
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-chloro-6-fluoropyrazine

CAS Number

33873-10-8

Product Name

2-chloro-6-fluoropyrazine

Molecular Formula

C4H2ClFN2

Molecular Weight

132.5

2-Chloro-6-fluoropyrazine is an aromatic heterocyclic compound characterized by the presence of a pyrazine ring substituted with chlorine and fluorine atoms. Its chemical formula is C4H3ClFNC_4H_3ClF_N, and it has a molecular weight of approximately 132.53 g/mol. The compound is notable for its potential applications in medicinal chemistry, particularly as a building block for various pharmaceuticals and agrochemicals. The unique combination of chlorine and fluorine atoms on the pyrazine ring enhances its reactivity and biological activity, making it a valuable intermediate in organic synthesis.

  • Substitution Reactions: It can undergo nucleophilic substitution where either the chlorine or fluorine atom is replaced by nucleophiles such as amines, thiols, or alkoxides. This property allows for the synthesis of more complex molecules.
  • Oxidation and Reduction: The compound can also participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
  • Coupling Reactions: It is involved in coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig couplings, which are essential for forming carbon-carbon bonds in complex organic molecules.

2-Chloro-6-fluoropyrazine exhibits significant biological activity, particularly as an intermediate in drug synthesis. Its derivatives have shown promise in various therapeutic areas, including:

  • Antiviral Activity: Compounds derived from 2-chloro-6-fluoropyrazine have demonstrated potent activity against HIV-1, showcasing its potential in antiviral drug development .
  • Anti-inflammatory Properties: As an intermediate for drugs like Lumiracoxib, which is a selective cyclooxygenase-2 inhibitor, it plays a role in pain management and anti-inflammatory treatments .

The synthesis of 2-chloro-6-fluoropyrazine can be achieved through several methods:

  • Fluorination of Pyrazine Derivatives: One common method involves the direct fluorination of pyrazine derivatives using fluorinating agents under controlled conditions.
  • Chlorination Reactions: Chlorination can be performed on suitable precursors to introduce the chlorine atom at the desired position on the pyrazine ring .
  • Multi-step Synthesis: Complex synthetic routes may involve multiple steps, including the formation of intermediates that are subsequently modified to yield 2-chloro-6-fluoropyrazine .

2-Chloro-6-fluoropyrazine finds applications across various fields:

  • Pharmaceuticals: It serves as a crucial intermediate in the synthesis of drugs targeting inflammatory diseases and viral infections.
  • Agrochemicals: The compound is also explored for use in developing agrochemical products due to its biological activity against pests and pathogens.

Studies on the interactions of 2-chloro-6-fluoropyrazine with biological systems reveal its potential as a chemical probe. For instance, research indicates that compounds derived from this pyrazine can interact with specific proteins involved in disease pathways, providing insights into their mechanism of action and therapeutic potential .

Several compounds share structural similarities with 2-chloro-6-fluoropyrazine. Here are some notable examples:

Compound NameStructure TypeUnique Features
2-Chloro-6-fluorobenzeneAromatic CompoundUsed in synthesizing various pharmaceuticals
2-Fluoro-6-chloropyridinePyridine DerivativeExhibits different biological activities
2-Chloro-3-fluoropyridinePyridine DerivativeUsed in agrochemical applications

Uniqueness of 2-Chloro-6-Fluoropyrazine

What sets 2-chloro-6-fluoropyrazine apart from these similar compounds is its specific arrangement of halogen substituents on the pyrazine ring, which significantly influences its reactivity and biological properties. The combination of both chlorine and fluorine atoms enhances its potential as an intermediate for synthesizing novel therapeutic agents with improved efficacy against various diseases.

Purity

95 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Dates

Last modified: 08-25-2023

Explore Compound Types